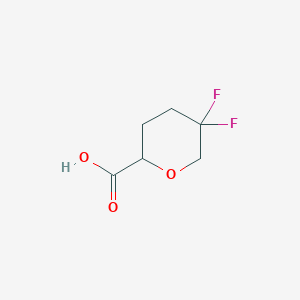

5,5-二氟氧杂环戊二酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,5-Difluorooxane-2-carboxylic acid is a compound that falls within the scope of fluorinated organic chemistry. Fluorinated compounds are of significant interest due to their unique chemical properties, which include high thermal and chemical stability, as well as potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of fluorinated compounds like 5,5-Difluorooxane-2-carboxylic acid often involves the use of fluorination reagents or processes that introduce fluorine atoms into organic molecules. For instance, the use of CpFluor for the deoxyfluorination of carboxylic acids to afford various acyl fluorides under neutral conditions demonstrates an efficient method to incorporate fluorine atoms into organic structures (Xiu Wang et al., 2021).

Molecular Structure Analysis

The molecular structure of fluorinated compounds, including 5,5-Difluorooxane-2-carboxylic acid, is crucial for their reactivity and physical properties. Research on similar compounds highlights the importance of understanding the geometric parameters and conformations that influence their chemical behavior and stability.

Chemical Reactions and Properties

Fluorinated compounds participate in a variety of chemical reactions that exploit their unique electronic and steric properties. The presence of fluorine atoms significantly affects the acidity, reactivity, and overall chemical behavior of carboxylic acids and related structures. Electrochemical fluorination and reactions with fluorination agents are examples of methods used to synthesize and modify fluorinated organic compounds (A. Takashi et al., 2005).

科学研究应用

Biotransformation and Environmental Applications

Biotransformation by Fungi: A study by Tseng, Wang, Szostek, & Mahendra (2014) explored the biotransformation of 6:2 fluorotelomer alcohol by the fungus Phanerochaete chrysosporium. This research is crucial as 6:2 FTOH-derived compounds can transform into more degradable polyfluoroalkylcarboxylic acids, offering potential in bioremediation of fluoroalkyl substances in the environment.

Photolysis and Chemical Transformations: The photolysis of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane, closely related to the subject compound, leads to stable carboxylic acids. This reaction, studied by Nikolaev, Khimich, & Korobitsyna (1985), could be relevant in understanding the chemical pathways and stability of similar compounds (Nikolaev, Khimich, & Korobitsyna, 1985).

Microbial Degradation of Polyfluoroalkyl Chemicals: Liu & Mejia Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, which can result in perfluoroalkyl carboxylic acids. Understanding the degradation pathways and potential environmental impacts of these compounds is essential for environmental management (Liu & Mejia Avendaño, 2013).

Chemical Synthesis and Catalysis

Deoxyfluorination of Carboxylic Acids: Wang, Wang, Huang, Ni, & Hu (2021) developed a novel method using 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) for the deoxyfluorination of carboxylic acids to produce acyl fluorides. This method could be applicable in modifying compounds like 5,5-Difluorooxane-2-carboxylic acid for various synthetic applications (Wang et al., 2021).

Catalysis in Organic Synthesis: The use of 5-norbornene-2-carboxylic acid in a palladium/XPhos complex as a catalytic system for the construction of complex organic structures was explored by Liu, Qian, Gao, Wang, Cheng, Wei, Liu, & Zhou (2018). This study highlights the potential role of carboxylic acid derivatives in catalytic processes in organic synthesis (Liu et al., 2018).

Environmental Chemistry and Polymer Science

Carboxylation Reactions in Polymer Synthesis: Drault, Snoussi, Thuriot-Roukos, Itabaiana, Paul, & Wojcieszak (2021) investigated the direct CO2 carboxylation of furoic acid salts to synthesize important biomass derivatives. This research provides insight into the potential use of similar carboxylic acids in producing eco-friendly polymers (Drault et al., 2021).

Polymeric Applications of Carboxylic Acids: Research by Kobayashi, Yokoyama, & Saegusa (1980) on the copolymerization of 2-phenoxy-1,3,2-dioxaphosphorinanes with α-keto acids, involving deoxygenation, provides a foundation for understanding how carboxylic acids like 5,5-Difluorooxane-2-carboxylic acid can be used in advanced polymer synthesis (Kobayashi, Yokoyama, & Saegusa, 1980).

作用机制

Target of Action

Carboxylic acids, in general, are known to undergo decarboxylation . This process involves the removal of a carbon dioxide molecule from the carboxylic acid, resulting in the formation of a new compound .

Biochemical Pathways

The decarboxylation of carboxylic acids is a well-known biochemical process . This process can lead to the formation of new compounds, which can then participate in various biochemical pathways.

Result of Action

The decarboxylation of carboxylic acids, a potential reaction for 5,5-difluorooxane-2-carboxylic acid, results in the formation of new compounds . These new compounds can have various effects at the molecular and cellular levels, depending on their specific structures and properties.

属性

IUPAC Name |

5,5-difluorooxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c7-6(8)2-1-4(5(9)10)11-3-6/h4H,1-3H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMJWPBLYLFYHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1426135-66-1 |

Source

|

| Record name | 5,5-difluorooxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2491944.png)

![3-(Difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B2491946.png)

![1-{3-[Benzyl(methyl)amino]propyl}-3-(2-chloro-4-fluorophenoxy)-4-(1,3-thiazol-4-yl)azetidin-2-one](/img/structure/B2491948.png)

![1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2491955.png)

![3,6-dichloro-N-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2491957.png)

![N-Tert-butyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2491962.png)

![N-(2,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2491965.png)